Isobergaptol
Overview
Description
Total Synthesis and Structural Correction of Isobergaptol
Synthesis Analysis The synthesis of compounds structurally related to Isobergaptol, specifically isoperbergins, was achieved through a nine-step process with a 13.5% yield . The initial aim was to synthesize perbergin based on its reported structure. However, discrepancies between the NMR spectra of the synthesized product and the literature indicated a need for structural re-evaluation. This re-examination led to the discovery that the geranyl moiety in the natural product is located at C-6 with an E-configuration, contrary to the previously reported C-8 geranylation with a Z-configuration .
Molecular Structure Analysis The correction of the molecular structure of perbergin, which is closely related to Isobergaptol, was a significant outcome of the study. The accurate determination of the position and configuration of the geranyl group is crucial for understanding the bioactivity of these compounds. The structural analysis was conducted using 1D and 2D NMR spectroscopy, which provided the necessary evidence to correct the structural misassignment .
Chemical Reactions Analysis The synthetic isoperbergins, despite the initial structural misassignment, exhibited potent antibacterial activity. They were effective against R. fascians, Mycobacterium smegmatis, and Staphylococcus aureus. However, they did not show activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that the antibacterial properties of isoperbergins are selective and may be influenced by the corrected structure .
Physical and Chemical Properties Analysis While the physical and chemical properties specific to Isobergaptol were not directly reported, the synthesis and structural correction of related compounds imply that such properties are critical for their biological activity. The antibacterial efficacy of the synthesized isoperbergins underscores the importance of accurate structural determination in relation to their function .
Anti-inflammatory Properties of Related Compounds
Description of Study Although not directly related to Isobergaptol, a study on isoliquiritigenin (ISL), a compound from the same plant genus Dalbergia, provides insight into the anti-inflammatory properties of these types of compounds. ISL was found to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme involved in the resolution of inflammation, in macrophages. The study demonstrated that ISL could suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
Relevant Case Studies The case of ISL's anti-inflammatory effects in macrophages suggests that compounds from Dalbergia species, which may include Isobergaptol, could have similar mechanisms of action. The induction of HO-1 expression by ISL was mediated through the extracellular signal-regulated kinase1/2 pathway, and the anti-inflammatory effects were reversed by an HO-1 inhibitor. This indicates a direct role of HO-1 in mediating the anti-inflammatory effects of ISL .
Scientific Research Applications
Cytotoxic and Proapoptotic Activity in Cancer Therapy
Isobergaptol's applications in scientific research are largely focused on its potential in cancer therapy, particularly due to its cytotoxic and proapoptotic activities. A study by Och et al. (2019) demonstrated the substantial cytotoxicity and proapoptotic activity of compounds like sanguinarine and berberine, which are structurally similar to Isobergaptol, indicating their potential utility in anticancer therapy.
Anti-Cancer Effects via Apoptotic Induction
Another relevant aspect of Isobergaptol's application in scientific research is its anti-cancer activity, which is achieved by inducing apoptosis in cancer cells. Fang et al. (2012) found that isorhapontigenin, a compound related to Isobergaptol, exhibited significant anti-cancer activity through apoptotic induction in human bladder cancer cell lines.
Autophagy Induction in Bladder Cancer
A study by Liang et al. (2016) highlighted that isorhapontigenin, associated with Isobergaptol, induced autophagy in human bladder cancer cells. This induction of autophagy contributed to the inhibition of cancer cell growth, providing a novel insight into Isobergaptol's potential mechanism of action against bladder cancers.
Effect on Cyclin D1 Downregulation
In the context of bladder cancer treatment, Fang et al. (2013) found that isorhapontigenin downregulated cyclin D1 expression at the transcriptional level in bladder cancer cells. This downregulation contributed to the anticancer effects of isorhapontigenin, demonstrating Isobergaptol's potential impact on the cell cycle and cancer cell growth inhibition.
Sphingosine Kinase Inhibition in Breast Cancer
For breast cancer, Subedi et al. (2019) identified that isorhapontigenin, akin to Isobergaptol, exerted anti-cancer effects by inhibiting sphingosine kinase, which controlled tubulin polymerization and cancer cell growth. This suggests Isobergaptol's potential application in breast cancer therapy.
properties
IUPAC Name |
5-hydroxyfuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIFOFDYBTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobergaptol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.